molecular formula C29H41F2N5O B1676071 Maraviroc CAS No. 376348-65-1

Maraviroc

Cat. No. B1676071
M. Wt: 513.7 g/mol
InChI Key: GSNHKUDZZFZSJB-HLMSNRGBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Maraviroc (MVC) is a novel small molecule drug that was first approved by the FDA in 2007. It is a CCR5 antagonist, meaning it binds to the CCR5 receptor and prevents HIV-1 from entering cells. MVC is used in combination with other antiretroviral drugs to treat HIV-1 infection. It is also being studied for its potential use in treating other infectious diseases, such as hepatitis C virus (HCV) and human T-cell leukemia virus type 1 (HTLV-1).

Scientific research applications

Maraviroc in HIV-1 Infection Management

Maraviroc has been extensively studied for its efficacy in managing CCR5-tropic HIV-1 infection. It has demonstrated good virological and immunological efficacy in treatment-experienced patients with CCR5-tropic HIV-1 infection as part of combination antiretroviral therapy regimens. The MOTIVATE 1 and 2 studies showed that Maraviroc, combined with optimized background therapy, provided significant virological control and improved CD4+ cell counts over 48 weeks in treatment-experienced adults. Additionally, in the MERIT study, Maraviroc was found to be noninferior to efavirenz for certain virological endpoints when used with zidovudine/lamivudine in treatment-naïve patients, demonstrating its potential role in initial therapy regimens for individuals with CCR5-tropic HIV-1 infection (Perry, 2010).

Clinical Utility and Resistance

Maraviroc's clinical utility extends beyond its antiretroviral activity. It has shown a favorable pharmacokinetic and safety profile in patients with high cardiovascular risk or those co-infected with tuberculosis or hepatitis. Research suggests low resistance development to Maraviroc, primarily related to the emergence of CXCR4 tropism or mutations in the V3 loop of the HIV-1 envelope glycoprotein 120, indicating the importance of tropism testing before initiating treatment with Maraviroc (Parra et al., 2011).

Pharmacological Characteristics and Drug Interactions

The pharmacologic characteristics of Maraviroc have been a subject of interest, particularly its interactions with other antiretroviral agents. Maraviroc has demonstrated promising virologic activity with excellent tolerability. However, future studies are needed to fully understand its potential for drug–drug interactions and its concentration–effect relationships, which are critical for its optimal use in HIV treatment regimens (Kiser, 2008).

Novel Applications and Future Directions

Emerging research suggests the potential for Maraviroc in novel therapeutic areas beyond its current use in HIV treatment. These include its application in immunomodulation, the prevention of immune reconstitution inflammatory syndrome (IRIS), and possibly in the management of HIV-associated neurocognitive disorders. The unique mechanism of action of Maraviroc, targeting the CCR5 receptor, offers a distinct approach to managing HIV infection and related complications, warranting further exploration in clinical studies (Hughes & Nelson, 2009).

properties

IUPAC Name

4,4-difluoro-N-[(1S)-3-[(1S,5R)-3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H41F2N5O/c1-19(2)27-34-33-20(3)36(27)25-17-23-9-10-24(18-25)35(23)16-13-26(21-7-5-4-6-8-21)32-28(37)22-11-14-29(30,31)15-12-22/h4-8,19,22-26H,9-18H2,1-3H3,(H,32,37)/t23-,24+,25?,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSNHKUDZZFZSJB-HLMSNRGBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=CC=C4)NC(=O)C5CCC(CC5)(F)F)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(N1C2C[C@H]3CC[C@@H](C2)N3CC[C@@H](C4=CC=CC=C4)NC(=O)C5CCC(CC5)(F)F)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H41F2N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8048949
Record name Maraviroc
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

513.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Maraviroc
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015584
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.06e-02 g/L
Record name Maraviroc
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015584
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Maraviroc is an entry inhibitor and works by blocking HIV from entering human cells. Specifically maraviroc is a selective, slowly reversible, small molecule antagonist of the interaction between human CCR5 and HIV-1 gp120. Maraviroc selectively binds to the human chemokine receptor CCR5 present on the membrane of CD4 cells (T-cells), preventing the interaction of HIV-1 gp120 and CCR5 necessary for CCR5-tropic HIV-1 to enter cells., Maraviroc, a synthetic antiretroviral agent, is an HIV entry inhibitor. The drug is a small molecule CCR5 antagonist. HIV enters host cells by attaching to the CD4+ T-cell receptor using 1 of 2 chemokine co-receptors, CCR5 or CXCR4. Maraviroc selectively binds to CCR5 on the cell membrane and prevents the interaction of HIV-1 glycoprotein 120 and CCR5 necessary for CCR5-tropic HIV-1 to enter cells. Maraviroc does not inhibit entry of CXCR4-tropic and dual/mixed-tropic HIV-1 into cells. CCR5 is a co-receptor for the most commonly transmitted HIV-1 strains that predominate during the early stages of infection; this form remains the dominant form in many patients with late-stage infection. Maraviroc is active against some strains of HIV-1 resistant to nucleoside reverse transcriptase inhibitors (NRTIs), nonnucleoside reverse transcriptase inhibitors (NNRTIs), HIV protease inhibitors (PIs), and HIV entry and fusion inhibitors (enfuvirtide). HIV-1 strains with reduced susceptibility to maraviroc have been produced in vitro and have emerged during maraviroc therapy., Maraviroc is a member of a therapeutic class called CCR5 co-receptor antagonists. Maraviroc selectively binds to the human chemokine receptor CCR5 present on the cell membrane, preventing the interaction of HIV-1 gp120 and CCR5 necessary for CCR5-tropic HIV-1 to enter cells. CXCR4-tropic and dual-tropic HIV-1 entry is not inhibited by maraviroc., Maraviroc inhibits the replication of CCR5-tropic laboratory strains and primary isolates of HIV-1 in models of acute peripheral blood leukocyte infection. The mean EC50 value (50% effective concentration) for maraviroc against HIV-1 group M isolates (subtypes A to J and circulating recombinant form AE) and group O isolates ranged from 0.1 to 4.5 nM (0.05 to 2.3 ng/mL) in cell culture. ... Maraviroc was not active against CXCR4-tropic and dual-tropic viruses (EC50 value >10 uM). The antiviral activity of maraviroc against HIV-2 has not been evaluated., Maraviroc (MVC, Celsentri) is an allosteric and reversible inhibitor of the CCR5 chemokine coreceptor. ... MVC exclusively inhibits the replication of R5- tropic HIV-1 variants after binding to the transmembrane CCR5 receptor cavity., For more Mechanism of Action (Complete) data for Maraviroc (6 total), please visit the HSDB record page.
Record name Maraviroc
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04835
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Maraviroc
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8021
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Maraviroc

Color/Form

White solid from toluene/hexane (2:1), White- to pale-colored powder

CAS RN

376348-65-1, 2414315-81-2
Record name Maraviroc [INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0376348651
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Maraviroc
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04835
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Maraviroc
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Maraviroc
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MD6P741W8A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Maraviroc, endo-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3C7SRV8DV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Maraviroc
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8021
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Maraviroc
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015584
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

197-198 °C
Record name Maraviroc
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8021
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Maraviroc
Reactant of Route 2
Reactant of Route 2
Maraviroc
Reactant of Route 3
Reactant of Route 3
Maraviroc
Reactant of Route 4
Reactant of Route 4
Maraviroc
Reactant of Route 5
Reactant of Route 5
Maraviroc
Reactant of Route 6
Reactant of Route 6
Maraviroc

Citations

For This Compound
23,700
Citations
NJ Carter, GM Keating - Drugs, 2007 - Springer
… did not affect immunoglobusuggested that maraviroc-resistant … ) also revealed no clear effect on the combound maraviroc.[11] … Maraviroc did not maraviroc, resistance developed as …
Number of citations: 73 link.springer.com
S Abel, DJ Back, M Vourvahis - Antiviral therapy, 2009 - journals.sagepub.com
… and, in some circumstances, maraviroc dose adjustment is necessary. This … maraviroc, and to provide a comprehensive summary of the dose adjustment recommendations for maraviroc …
Number of citations: 136 journals.sagepub.com
SM Woollard, GD Kanmogne - Drug design, development and …, 2015 - Taylor & Francis
The human immunodeficiency virus-1 (HIV-1) enters target cells by binding its envelope glycoprotein gp120 to the CD4 receptor and/or coreceptors such as CC chemokine receptor …
Number of citations: 216 www.tandfonline.com
RD MacArthur, RM Novak - Clinical Infectious Diseases, 2008 - academic.oup.com
… Binding of maraviroc to this cell-surface protein results in blocking human … maraviroc, assays to determine viral coreceptor use (tropism), drug safety, and clinical use of maraviroc …
Number of citations: 189 academic.oup.com
RM Gulick, J Lalezari, J Goodrich… - … England Journal of …, 2008 - Mass Medical Soc
Background CC chemokine receptor 5 antagonists are a new class of antiretroviral agents. Methods We conducted two double-blind, placebo-controlled, phase 3 studies — Maraviroc …
Number of citations: 893 www.nejm.org
CM Perry - Drugs, 2010 - Springer
… of maraviroc, viral variants resistant to maraviroc were not selected.[14] By contrast, maraviroc … -1 passaged through peripheral blood lymphocytes; maraviroc-resistant variants from the …
Number of citations: 117 link.springer.com
SS Lieberman-Blum, HB Fung, JC Bandres - Clinical therapeutics, 2008 - Elsevier
Background: The emergence of viral resistance is one of the greatest challenges in the treatment of HIV infection. Maraviroc is the first member of a new class of antiretroviral …
Number of citations: 236 www.sciencedirect.com
J Parra, J Portilla, F Pulido… - Clinical drug …, 2011 - Springer
… It is recommended that a tropism test should be performed when considering maraviroc as … of treatment with maraviroc. In summary, maraviroc improves immunological response and …
Number of citations: 41 link.springer.com
D Kuritzkes, S Kar, P Kirkpatrick - Nature Reviews Drug …, 2008 - search.ebscohost.com
… Furthermore, in vitro combination studies showed that maraviroc is not … of maraviroc could lead to significant reductions in viral load5, providing support for the evaluation of maraviroc in …
Number of citations: 58 search.ebscohost.com
G Fätkenheuer, M Nelson, A Lazzarin… - … England Journal of …, 2008 - Mass Medical Soc
… A treatment benefit of maraviroc plus OBT over placebo plus OBT was shown in all … drug to maraviroc at the initiation of maraviroc therapy. More patients in whom maraviroc failed had a …
Number of citations: 418 www.nejm.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.